molecular formula C5H10N2O3S B2547736 3-amino-N-methyl-1,1-dioxo-thietane-3-carboxamide CAS No. 2306262-13-3

3-amino-N-methyl-1,1-dioxo-thietane-3-carboxamide

Cat. No. B2547736
CAS RN: 2306262-13-3
M. Wt: 178.21
InChI Key: ZSVUYSXZRIASGG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related N,S-containing heterocycles is described in the first paper, where a piperidinium derivative undergoes aminomethylation with primary amines and excess formaldehyde to yield 3,5,7,11-tetraazatricyclo[7.3.1.0^2,7]tridec-2-ene-9-carboxamides with moderate yields of 36–52% . This suggests that similar methodologies could potentially be applied to synthesize the compound of interest, possibly involving a Mannich reaction as a key step.

Molecular Structure Analysis

The second paper does not directly discuss the molecular structure of 3-amino-N-methyl-1,1-dioxo-thietane-3-carboxamide but provides valuable NMR spectral data for related compounds . The presence of amino and carboxamide groups is evident from the characteristic NMR signals, which could be expected in the compound of interest as well. These signals include sharp singlets for the amino group and variable signals for the carboxamide NH group, depending on the substituent's structure.

Chemical Reactions Analysis

The papers provided do not detail chemical reactions specific to 3-amino-N-methyl-1,1-dioxo-thietane-3-carboxamide. However, the described compounds in the papers undergo aminomethylation and condensation reactions , which are common in the synthesis of N,S-containing heterocycles and could be relevant for the compound of interest.

Physical and Chemical Properties Analysis

The third paper describes the synthesis of a compound with a similar functional group, 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, and provides crystal structure data . This information, along with the antimicrobial activity mentioned in the second paper , suggests that compounds with similar structures may exhibit biological activity and possess distinct physical properties, such as crystal system and space group parameters.

Scientific Research Applications

Chemistry and Biochemistry of Related Compounds

Acrylamide, a compound with some structural similarities to 3-amino-N-methyl-1,1-dioxo-thietane-3-carboxamide, has been extensively studied for its presence in foods and its potential health effects. Research has focused on understanding its formation, distribution in food, and its role in human health, highlighting the importance of developing a better understanding of the chemistry and biology of such compounds in general, including their impact in a food matrix, to improve food processing and decrease content in the diet (Friedman, 2003).

Pharmacological Applications

The AMPK activator AICAr is another compound explored for its physiological and pharmacological effects, including metabolism, hypoxia, exercise, nucleotide synthesis, and cancer. This reflects the ongoing interest in compounds with potential therapeutic applications, emphasizing the need to understand both their AMPK-dependent and independent effects (Visnjic et al., 2021).

Toxicological and Safety Considerations

The toxicological profiles and safety considerations of compounds like acrylamide have been a subject of significant research interest, particularly regarding their neurotoxicity, reproductive toxicity, genotoxicity/clastogenicity, and carcinogenicity. Such studies underscore the importance of comprehensive toxicological evaluations for related compounds to ensure public health safety (Friedman, 2003).

properties

IUPAC Name

3-amino-N-methyl-1,1-dioxothietane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3S/c1-7-4(8)5(6)2-11(9,10)3-5/h2-3,6H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSVUYSXZRIASGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1(CS(=O)(=O)C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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